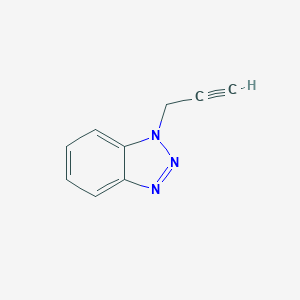

1-Propargyl-1H-benzotriazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-prop-2-ynylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIJKQXOOIWWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142321-23-1 | |

| Record name | 1-Propargyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Propargyl-1H-benzotriazole synthesis and properties

An In-depth Technical Guide to 1-Propargyl-1H-benzotriazole: Synthesis, Properties, and Applications

Introduction

This compound, also known as 1-(2-Propynyl)-1H-benzotriazole, is a versatile heterocyclic compound featuring a benzotriazole core N-substituted with a propargyl group. This terminal alkyne functionality makes it a valuable building block in organic synthesis, particularly in the field of "click chemistry." Its ability to readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions allows for the efficient construction of complex 1,2,3-triazole-containing molecules.[1][2] This property has positioned this compound as a key intermediate in the synthesis of compounds for pharmaceuticals, agrochemicals, and materials science. The benzotriazole moiety itself is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the N-alkylation of 1H-benzotriazole with a propargyl halide, such as propargyl bromide. The reaction typically proceeds in the presence of a base to deprotonate the benzotriazole, facilitating nucleophilic attack on the propargyl halide. An effective and simple solvent-free technique for highly regioselective N-alkylation of benzotriazole has been developed using potassium carbonate (K₂CO₃), silica (SiO₂), and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions, which favors the formation of 1-alkyl benzotriazoles.[5]

Experimental Protocol: N-Alkylation of 1H-Benzotriazole

This protocol is a representative method for the synthesis of this compound.

Materials:

-

1H-Benzotriazole

-

Propargyl bromide (or propargyl chloride)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaOH)

-

Acetone or Dimethylformamide (DMF) as solvent

-

Ethyl acetate and water for workup

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

To a solution of 1H-benzotriazole (1.0 equivalent) in acetone, add powdered potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Add propargyl bromide (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is a stable, solid compound at room temperature. Its key properties are summarized in the table below. The terminal alkyne group is the most significant feature for its chemical reactivity.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃ | [6] |

| Molecular Weight | 157.17 g/mol | [6] |

| CAS Number | 142321-23-1 | [6] |

| Melting Point | 52-56 °C | [7] |

| Appearance | White to light tan solid | |

| Assay | 96% | [7] |

| Solubility | Soluble in most organic solvents like methanol, ethanol, acetone, chloroform, and DMF. Slightly soluble in cold water. | [8] |

| SMILES | C#CCn1nnc2ccccc12 | [7] |

| InChI Key | HGIJKQXOOIWWGO-UHFFFAOYSA-N | [7] |

Spectroscopic characterization is essential to confirm the structure.

-

¹H NMR: Expected signals include a triplet for the acetylenic proton (~2.5 ppm), a doublet for the methylene protons (~5.0 ppm), and multiplets for the aromatic protons of the benzotriazole ring (~7.3-8.1 ppm).

-

¹³C NMR: Signals for the two sp-hybridized carbons of the alkyne, the methylene carbon, and the aromatic carbons are expected.

-

IR Spectroscopy: A characteristic sharp peak for the C≡C-H stretch around 3300 cm⁻¹ and a peak for the C≡C stretch around 2100 cm⁻¹ would be present.

Applications in Research and Development

The primary utility of this compound stems from its reactive alkyne group, making it a versatile reactant for various organic transformations.

Click Chemistry (CuAAC)

The most prominent application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction joins the terminal alkyne of this compound with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] This "click" reaction is widely used in drug discovery and bioconjugation due to its reliability, high yields, and tolerance of a wide range of functional groups under mild conditions.[1][9]

Examples of its use in drug development include:

-

Antibacterial Agents: Preparation of clarithromycin analogs with antibacterial activity.[6]

-

Antifungal Agents: Synthesis of oxindole-1-H-1,2,3-triazole hybrids and carbazole hybrid molecules exhibiting promising antifungal efficacy.[10][11]

-

Anticancer Agents: The resulting 1,2,3-triazole derivatives are explored for their potential as anticancer agents.[12]

Other Reactions

Beyond click chemistry, this compound serves as a reactant in several other important reactions:

-

Sonogashira coupling[6]

-

Hydroboration and hydrostannylation reactions[6]

-

Brønsted superacid-catalyzed reactions[6]

Corrosion Inhibition

While this compound is primarily used in synthesis, the parent benzotriazole scaffold is a well-known and effective corrosion inhibitor, especially for copper and its alloys.[8][13][14] It forms a protective, chemisorbed barrier film on the metal surface.[15] This property is relevant as derivatives synthesized from this compound may retain or have modified corrosion inhibition capabilities, an area of interest in materials science.

Experimental Protocols: Key Reactions

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This generalized protocol describes the use of this compound in a typical click reaction.

Materials:

-

This compound (1.0 equivalent)

-

Organic azide (1.0-1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)

-

Sodium ascorbate (0.1-0.5 equivalents)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

In a reaction vessel, dissolve this compound and the organic azide in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the in-situ reduction of Cu(II) to the active Cu(I) catalyst.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.

Caption: Generalized workflow for a CuAAC "click" reaction.

Logical Workflow in Drug Discovery

This compound is not typically the final active molecule but rather a critical intermediate. Its role in the drug discovery pipeline is to provide a reliable "handle" for connecting the benzotriazole scaffold to other molecular fragments via a stable triazole linker, enabling the rapid generation of diverse compound libraries for biological screening.

Caption: Role of this compound in a drug discovery workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. 1-炔丙基-1H-苯并三唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-炔丙基-1H-苯并三唑 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound [myskinrecipes.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 15. copper.org [copper.org]

Synthesis of 1-Propargyl-1H-benzotriazole from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-propargyl-1H-benzotriazole, a valuable building block in medicinal chemistry and materials science, starting from the readily available o-phenylenediamine. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a key intermediate in the development of novel pharmaceuticals and functional materials. The presence of the propargyl group allows for further functionalization via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex molecular architectures. This guide outlines a reliable two-step synthesis commencing with the formation of 1H-benzotriazole from o-phenylenediamine, followed by its selective N-propargylation.

Synthetic Pathway

The synthesis proceeds in two distinct steps:

-

Step 1: Synthesis of 1H-Benzotriazole. This step involves the diazotization of one of the amino groups of o-phenylenediamine with sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the stable benzotriazole ring.

-

Step 2: Synthesis of this compound. This step is an N-alkylation reaction where the synthesized 1H-benzotriazole is reacted with propargyl bromide in the presence of a base to yield the desired product. Care must be taken to favor the formation of the N1-isomer over the N2-isomer.

The overall synthetic scheme is presented below:

An In-depth Technical Guide on 1-Propargyl-1H-benzotriazole: Chemical Structure and Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propargyl-1H-benzotriazole is a versatile heterocyclic compound featuring a benzotriazole core functionalized with a propargyl group. This technical guide provides a comprehensive overview of its chemical structure, tautomeric properties, and key physicochemical characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its spectral and structural data. The inherent tautomerism of the benzotriazole ring system is discussed in the context of N-substitution, highlighting the predominance of the 1H-isomer. This document serves as a critical resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and materials science, where this compound is a valuable building block.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₇N₃, consists of a benzene ring fused to a 1,2,3-triazole ring, with a propargyl group (a three-carbon chain with a terminal alkyne) attached to a nitrogen atom of the triazole ring. The systematic IUPAC name for this compound is 1-(prop-2-yn-1-yl)-1H-benzo[d][1]triazole.

The presence of the benzotriazole moiety imparts significant chemical stability, while the terminal alkyne of the propargyl group provides a reactive handle for a variety of chemical transformations, most notably in "click chemistry" via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This reactivity makes it a valuable precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.

Physical and Chemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇N₃ | |

| Molecular Weight | 157.17 g/mol | |

| CAS Number | 142321-23-1 | |

| Appearance | White to light tan solid | General knowledge |

| Melting Point | 52-56 °C | |

| SMILES String | C#CCn1nnc2ccccc12 | |

| InChI Key | HGIJKQXOOIWWGO-UHFFFAOYSA-N |

Tautomerism of N-Substituted Benzotriazoles

The benzotriazole ring system can theoretically exist in three tautomeric forms: 1H, 2H, and 3H. However, for N-unsubstituted and N-substituted benzotriazoles, the equilibrium overwhelmingly favors the 1H- and 2H-isomers. In the case of N-alkylation, such as with the propargyl group, two primary regioisomers are possible: this compound and 2-propargyl-2H-benzotriazole.

The regioselectivity of N-alkylation of benzotriazole can be influenced by factors such as the solvent, base, and the nature of the alkylating agent. However, for many alkyl halides, including propargyl bromide, the formation of the 1-isomer is generally favored.

References

An In-depth Technical Guide to the Physical Properties of 1-Propargyl-1H-benzotriazole

This technical guide provides a detailed overview of the known physical properties of 1-Propargyl-1H-benzotriazole, with a specific focus on its melting point and solubility characteristics. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physical Properties of this compound

This compound is a derivative of benzotriazole, a class of compounds widely utilized in various industrial and pharmaceutical applications.[1] The physical properties of this specific derivative are crucial for its handling, formulation, and application in research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Melting Point | 52-56 °C (lit.) | [2] |

| Appearance | White to light tan crystals or powder | [3] |

Solubility Profile

Table 2: Solubility of 1H-Benzotriazole (Parent Compound)

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 19.8 g/L | 25 | [3][4] |

| Alcohol | Soluble | Not Specified | [3][4][5] |

| Benzene | Soluble | Not Specified | [3][4][5] |

| Toluene | Soluble | Not Specified | [3][4][5] |

| Chloroform | Soluble | Not Specified | [3][4][5] |

| N,N-Dimethylformamide (DMF) | Soluble | Not Specified | [3][4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a solid compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary melting point method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. The melting point is reported as a range between these two temperatures.[2]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A known volume of the clear supernatant (the saturated solution) is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as g/L or mol/L.

Visualizations

Synthesis Workflow of a Benzotriazole Derivative

The following diagram illustrates a general synthetic pathway for producing a benzotriazole derivative, which is relevant to the synthesis of this compound. The synthesis of benzotriazoles often involves the reaction of o-phenylenediamine with a nitrite source in an acidic medium.[1][7][8][9]

Caption: General synthesis workflow for a benzotriazole derivative.

References

- 1. ijariie.com [ijariie.com]

- 2. 1-炔丙基-1H-苯并三唑 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]

In-Depth Technical Guide to the Spectral Data Analysis of 1-Propargyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-Propargyl-1H-benzotriazole, a versatile heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines the experimental protocols for its synthesis and characterization, and presents visual workflows to aid in understanding the structure-spectra correlations.

Spectroscopic Data

The structural elucidation of this compound is fundamentally reliant on the interpretation of its NMR and IR spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | d | 1H | H-4 |

| 7.85 | d | 1H | H-7 |

| 7.55 | t | 1H | H-5 |

| 7.41 | t | 1H | H-6 |

| 5.55 | s | 2H | N-CH₂ |

| 2.25 | s | 1H | C≡CH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.9 | C-7a |

| 133.0 | C-3a |

| 128.0 | C-5 |

| 124.3 | C-6 |

| 120.1 | C-4 |

| 110.1 | C-7 |

| 77.8 | C≡CH |

| 73.1 | C≡CH |

| 41.5 | N-CH₂ |

Solvent: CDCl₃

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Strong | ≡C-H stretch |

| 2120 | Medium | C≡C stretch |

| 1615, 1495, 1455 | Medium | C=C aromatic stretch |

| 1220 | Strong | C-N stretch |

| 745 | Strong | C-H aromatic out-of-plane bend |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-alkylation of 1H-benzotriazole with propargyl bromide under basic conditions.

Materials:

-

1H-Benzotriazole

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-benzotriazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed using the KBr pellet method. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships relevant to the analysis of this compound.

The Propargyl Group: A Linchpin in Click Chemistry for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has marked a paradigm shift in chemical synthesis, providing a powerful toolkit of reactions that are highly efficient, selective, and biocompatible.[1] Central to the most prominent of these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the versatile and reactive propargyl group.[1][2] This functional group, characterized by a terminal alkyne (-CH₂C≡CH), has become an indispensable component in drug discovery, bioconjugation, and materials science.[1][3] Its utility is rooted in its unique reactivity, stability, and the ease with which it can be incorporated into a wide array of molecular structures.[1]

This technical guide offers a comprehensive examination of the propargyl group's reactivity in click chemistry. It delves into the mechanistic details of the CuAAC reaction, presents quantitative data on reaction performance, provides detailed experimental protocols, and explores its applications in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Propargyl Group: Structure and Reactivity

The reactivity of the propargyl group is primarily dictated by its carbon-carbon triple bond and the acidic nature of its terminal proton.[1] This terminal alkyne is the key reactive partner in the CuAAC reaction, where it readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst.[1] The result of this highly efficient and regioselective reaction is a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] The small size and linear geometry of the propargyl group make it an ideal chemical handle that can be incorporated into complex molecules without significant steric hindrance.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its remarkable efficiency, with reaction rates accelerated by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1][4] This acceleration is achieved through a well-defined catalytic cycle.

The catalytic cycle is generally understood to initiate with the formation of a copper(I) acetylide intermediate.[1] This is followed by coordination with the azide and subsequent cyclization to form a six-membered metallacycle, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst.[5] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[1]

The efficiency and success of the CuAAC reaction are influenced by several factors, including the copper source, the choice of ligand, and the solvent system.[1] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A key alternative to CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is important to note that SPAAC does not directly involve the propargyl group's terminal alkyne. Instead, it utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a copper catalyst.[2][8] The reaction is driven by the high ring strain of the cyclooctyne.[9][10] This copper-free nature makes SPAAC particularly suitable for applications in living systems where the cytotoxicity of copper is a concern.[9][11]

While the propargyl group is not the reactive alkyne in SPAAC, a comparative understanding is crucial for selecting the appropriate bioorthogonal strategy.

Quantitative Data on Propargyl Group Reactivity in CuAAC

The following tables summarize representative quantitative data for CuAAC reactions, highlighting the influence of various parameters on reaction yield and kinetics.

Table 1: Reaction Yields of CuAAC with Different Catalysts and Solvents

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Propargyl Benzoate | Benzyl Azide | CuSO₄·5H₂O / Na Ascorbate | THF | 24 | >95 | [12] |

| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | D₂O/CD₃CN | 24 | >90 | [13] |

| Propargyl Alcohol | Sugar Azide | Cu(I) | Various | - | ~80 | [14] |

| Phenylacetylene | Benzyl Azide | CuSO₄ / Na Ascorbate | t-BuOH/H₂O (1:1) | 1-4 | >95 | [2] |

Table 2: Second-Order Rate Constants for Azide-Alkyne Cycloadditions

| Reaction Type | Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |

| CuAAC | Terminal Alkyne (e.g., Propargyl) | - | ~10⁴ to 10⁵ | [2] |

| SPAAC | DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.3 - 0.7 | [3] |

| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [3] |

| SPAAC | DIFO (Difluorinated Cyclooctyne) | - | Increased rate vs. non-fluorinated | [8] |

| SPAAC | TMTH (Thiacycloheptyne) | Benzyl Azide | 4.0 ± 0.4 | [15] |

Applications in Drug Development

The robustness and orthogonality of the CuAAC reaction have made it a valuable tool in drug development.[1]

-

Antibody-Drug Conjugates (ADCs): Propargyl-PEG linkers are used to attach potent cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.[16]

-

PROTACs: Click chemistry facilitates the modular assembly of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[16][17]

-

PEGylation: Propargyl-PEG linkers are employed for the site-specific modification of proteins and peptides to improve their therapeutic properties, such as solubility and pharmacokinetic profiles.[16]

Experimental Protocols

General Protocol for Small Molecule Synthesis via CuAAC

This protocol is adapted for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[13]

Materials:

-

Azide (1.0 equiv)

-

Terminal alkyne (e.g., propargyl-functionalized molecule) (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

In a suitable reaction flask, dissolve the azide and alkyne substrates in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

-

In another vial, prepare a fresh aqueous solution of sodium ascorbate.

-

While stirring the solution of substrates vigorously, add the sodium ascorbate solution, followed immediately by the CuSO₄·5H₂O solution.[13] A color change may be observed.[2]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[2][18]

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[13]

General Protocol for Bioconjugation via CuAAC

This protocol provides a general guideline for labeling biomolecules.[13]

Materials:

-

Biomolecule with a propargyl or azide group

-

Azide or propargyl-functionalized cargo molecule

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

Copper(II) sulfate (CuSO₄) solution

-

Ligand solution (e.g., THPTA)

-

Sodium ascorbate solution

-

Aminoguanidine solution (optional, to prevent oxidative damage to proteins)[19]

Procedure:

-

In a microcentrifuge tube, dissolve the biomolecule in the appropriate buffer.

-

Add the cargo molecule to the solution.

-

Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA). A ligand-to-copper ratio of 5:1 is common.[6]

-

To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. Final concentrations might be around 0.1 mM CuSO₄, 0.5 mM ligand, and 5 mM sodium ascorbate.[6]

-

Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.[13]

-

Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[1]

General Protocol for SPAAC Bioconjugation

This protocol describes the conjugation of an azide-modified protein with a cyclooctyne-functionalized molecule (e.g., DBCO).[3][10]

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

-

Anhydrous DMSO

-

Purification supplies (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

-

Preparation of Reagents:

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Remove the excess, unreacted cyclooctyne reagent from the conjugated protein using size-exclusion chromatography or dialysis.[3]

-

-

Characterization:

-

Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, UV-Vis Spectroscopy, or Mass Spectrometry.[3]

-

Conclusion

The propargyl group is a cornerstone of click chemistry, serving as a robust and versatile handle for the highly efficient copper-catalyzed azide-alkyne cycloaddition.[1] Its favorable reactivity, stability, and ease of incorporation have established the CuAAC reaction as an invaluable tool for researchers across diverse fields.[1] By understanding the quantitative aspects of its reactivity, adhering to optimized protocols, and making informed decisions between catalyzed and strain-promoted methodologies, scientists can effectively harness the power of the propargyl group to construct complex molecular architectures for a wide range of applications, from fundamental research to the development of next-generation therapeutics.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jenabioscience.com [jenabioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Benzotriazole Moiety in Copper-Catalyzed Propargyl Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust methodology for the formation of 1,2,3-triazoles. When employing 1-propargyl-1H-benzotriazole as the alkyne component, the reaction exhibits unique characteristics attributable to the intramolecular coordinating role of the benzotriazole moiety. This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and quantitative data associated with copper-catalyzed reactions of this compound. The benzotriazole group is not merely a passive substituent but an active participant in the catalytic cycle, acting as an internal ligand that can influence the reaction kinetics and stability of catalytic intermediates. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for utilizing this versatile building block in the synthesis of novel molecular architectures.

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a premier ligation strategy due to its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] The reaction typically involves the formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide in the presence of a copper(I) catalyst. While a wide array of terminal alkynes can be utilized, this compound presents a case of special interest. The benzotriazole heterocycle is a well-known coordinating ligand for copper ions, and its covalent attachment to the reacting alkyne functionality introduces the potential for intramolecular assistance in the catalytic process.[3][4] This guide will dissect the mechanistic nuances of this "intramolecular ligand-accelerated" catalysis and provide practical information for its application.

The Core Mechanism: An Intramolecular Ligand-Accelerated Pathway

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate.[2][5] In the case of this compound, the benzotriazole moiety can play a crucial role in stabilizing the copper catalyst and the reaction intermediates.

A proposed catalytic cycle is as follows:

-

Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate.[1]

-

Coordination and Acetylide Formation: The terminal alkyne of this compound coordinates to the Cu(I) center. Simultaneously, a nitrogen atom of the benzotriazole ring can coordinate to the same copper ion, forming a chelate-like structure. This intramolecular coordination can increase the acidity of the terminal alkyne proton, facilitating its removal by a base (often the solvent or an added base) to form a stabilized copper(I) acetylide intermediate.

-

Azide Coordination and Cycloaddition: An organic azide then coordinates to the copper center. The intramolecular proximity of the azide and the acetylide, held in place by the copper catalyst, facilitates the [3+2] cycloaddition.

-

Ring Contraction and Product Release: The resulting six-membered copper-containing ring intermediate undergoes rearrangement and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the catalytically active copper species, which can then re-enter the catalytic cycle.

The intramolecular coordination of the benzotriazole is thought to lower the activation energy of the reaction and stabilize the catalytic species, potentially leading to faster reaction rates and lower catalyst loadings compared to reactions with simple terminal alkynes.[3]

Signaling Pathway Diagram

Caption: Proposed mechanism for the copper-catalyzed reaction of this compound.

Quantitative Data Summary

The efficiency of the copper-catalyzed cycloaddition of this compound derivatives with various azides is summarized below. The data highlights the typically high yields achieved under mild conditions.

| Entry | Benzotriazole Alkyne | Aryl Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1-(Prop-2-yn-1-yloxy)-1H-benzo[d][6][7][8]triazole | 1-Azido-4-nitrobenzene | Cu(OAc)₂ (1.0 mol%) | Methanol | 0.5 | 98 | [9] |

| 2 | 1-(Prop-2-yn-1-yloxy)-1H-benzo[d][6][7][8]triazole | 1-Azido-4-bromobenzene | Cu(OAc)₂ (1.0 mol%) | Methanol | 1.0 | 95 | [9] |

| 3 | 1-(Prop-2-yn-1-yloxy)-1H-benzo[d][6][7][8]triazole | 1-Azido-4-fluorobenzene | Cu(OAc)₂ (1.0 mol%) | Methanol | 1.5 | 92 | [9] |

| 4 | 5-Chloro-1-(prop-2-yn-1-yloxy)-1H-benzo[d][6][7][8]triazole | 1-Azido-4-nitrobenzene | Cu(OAc)₂ (1.0 mol%) | Methanol | 0.5 | 96 | [9] |

| 5 | 5-Nitro-1-(prop-2-yn-1-yloxy)-1H-benzo[d][6][7][8]triazole | 1-Azido-4-nitrobenzene | Cu(OAc)₂ (1.0 mol%) | Methanol | 0.5 | 94 | [9] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the starting alkyne is provided below.

Materials:

-

1H-Benzotriazole

-

Propargyl bromide (80 wt.% in toluene)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

Procedure:

-

To a stirred solution of 1H-benzotriazole (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

To this suspension, add propargyl bromide (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the solid and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

General Procedure for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the synthesis of 1,4-disubstituted triazoles from this compound derivatives and aryl azides.

Materials:

-

This compound derivative (1.0 eq.)

-

Aryl azide (1.0 eq.)

-

Copper(II) acetate (Cu(OAc)₂) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (10 mol%, if using CuSO₄)

-

Methanol or a t-BuOH/H₂O mixture (1:1)

Procedure:

-

To a stirred solution of the aryl azide (1.0 eq.) and the this compound derivative (1.0-1.5 eq.) in the chosen solvent (e.g., methanol), add the copper catalyst (e.g., Cu(OAc)₂, 1.0 mol%). If using a Cu(II) source like CuSO₄, add sodium ascorbate (10 mol%) to the reaction mixture.

-

Stir the resulting reaction mixture at ambient temperature.

-

Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to a few hours.[9]

-

Upon completion, the solid product that precipitates can be collected by filtration and washed with cold methanol to obtain the pure conjugate.[9]

-

If the product does not precipitate, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: General experimental workflow for the CuAAC reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures via the copper-catalyzed azide-alkyne cycloaddition. The intrinsic coordinating ability of the benzotriazole moiety offers a potential advantage in catalysis, possibly leading to enhanced reaction rates and efficiencies. The straightforward experimental protocols and high yields make this class of reactions particularly attractive for applications in medicinal chemistry, materials science, and chemical biology. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the unique reactivity of this compound in their synthetic endeavors. Further investigation into the precise kinetics and the nature of the copper-benzotriazole intermediates will undoubtedly continue to refine our understanding and expand the applications of this powerful chemical transformation.

References

- 1. ilacadofsci.com [ilacadofsci.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

1-Propargyl-1H-benzotriazole: A Versatile Synthetic Auxiliary for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide

1-Propargyl-1H-benzotriazole has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, combining the reactivity of a terminal alkyne, the stability of the benzotriazole moiety, and the ability of the benzotriazolyl group to act as an excellent leaving group, has established it as a powerful tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on experimental protocols and quantitative data to support its use in research and development, particularly in the realm of drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound, also known as 1-(2-Propynyl)-1H-benzotriazole, is a stable, crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value |

| CAS Number | 142321-23-1[1] |

| Molecular Formula | C₉H₇N₃[1] |

| Molecular Weight | 157.17 g/mol [1] |

| Melting Point | 52-56 °C[1] |

| Appearance | White to light tan crystalline powder |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.8-8.1 (m, 2H, Ar-H), ~7.3-7.5 (m, 2H, Ar-H), ~5.1 (s, 2H, N-CH₂), ~2.2 (t, 1H, C≡CH).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~145, ~133, ~128, ~124, ~120, ~110 (Ar-C), ~78 (C≡CH), ~72 (C≡CH), ~35 (N-CH₂).

-

IR (KBr, cm⁻¹): ~3250 (≡C-H stretch), ~2120 (C≡C stretch), ~1600, 1490, 1450 (C=C aromatic stretch), ~1200 (C-N stretch).

-

Mass Spectrometry (EI): m/z (%) = 157 (M⁺), 118, 91, 64.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 1H-benzotriazole with a propargyl halide. A general and efficient experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-Benzotriazole

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1H-benzotriazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Quantitative Data (Representative):

| Reactant | Molar Equiv. | Typical Yield |

| 1H-Benzotriazole | 1.0 | 85-95% |

| Propargyl bromide | 1.2 | |

| K₂CO₃ | 1.5 |

Applications as a Versatile Synthetic Auxiliary

This compound serves as a powerful tool in a variety of organic transformations, primarily leveraging the reactivity of its terminal alkyne for carbon-carbon and carbon-heteroatom bond formation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The most prominent application of this compound is in the realm of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[2][3]

Figure 1. General workflow for the CuAAC reaction using this compound.

Materials:

-

This compound

-

Organic azide (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 1-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Quantitative Data (Representative):

| Reactant | Molar Equiv. | Catalyst Loading (mol%) | Typical Yield |

| This compound | 1.0 | 80-98% | |

| Organic Azide | 1.05 | ||

| CuSO₄·5H₂O | 1-10 | ||

| Sodium Ascorbate | 10-20 |

Sonogashira Coupling

The terminal alkyne of this compound can readily participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This provides a powerful method for the construction of internal alkynes, which are valuable intermediates in organic synthesis.

Figure 2. Key components of the Sonogashira coupling reaction.

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

-

To a reaction flask, add the aryl or vinyl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous solvent and the amine base.

-

To the stirred mixture, add this compound (1.2 eq).

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the coupled product.

Quantitative Data (Representative):

| Reactant | Molar Equiv. | Catalyst Loading (mol%) | Typical Yield |

| Aryl/Vinyl Halide | 1.0 | 70-90% | |

| This compound | 1.2 | ||

| Pd(PPh₃)₄ | 2-5 | ||

| CuI | 4-10 |

Conclusion

This compound is a readily accessible and highly effective synthetic auxiliary. Its utility in robust and high-yielding reactions like the CuAAC and Sonogashira coupling makes it an indispensable tool for the synthesis of a diverse range of molecules. For researchers in drug development, the ability to rapidly generate libraries of triazole-containing compounds and other complex structures using this building block is of significant strategic importance. The detailed protocols and representative data provided in this guide are intended to facilitate the seamless integration of this compound into synthetic workflows, accelerating the discovery and development of novel chemical entities.

References

The Pharmacological Landscape of 1-Propargyl-1H-benzotriazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-propargyl-1H-benzotriazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their antiviral, anticancer, antimicrobial, and enzyme inhibitory properties.

Antiviral Activity

Derivatives of this compound have demonstrated significant potential as antiviral agents, particularly against enteroviruses.[1][2][3] A notable area of investigation has been their efficacy against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family responsible for various human diseases that are currently untreatable clinically.[2]

Several studies have reported the synthesis and in vitro evaluation of a range of benzo[d][1][2][4]triazol-1(2)-yl derivatives for their cytotoxicity and antiviral activity against a wide array of RNA viruses.[2] Five compounds, in particular, have shown selective antiviral activity against CVB5, with EC50 values ranging from 6 to 18.5 μM.[2] The mechanism of action for some of these derivatives is believed to involve the early phase of viral infection, potentially by interfering with the viral attachment process.[1][2]

Table 1: Antiviral Activity of Selected this compound Derivatives against Coxsackievirus B5 (CVB5)

| Compound | EC50 (µM) | Cytotoxicity CC50 (µM) | Selective Index (SI) | Reference |

| 18e | >100 (inactive) | >100 | - | [1] |

| 41a | 18.5 | >100 | >5.4 | [1] |

| 43a | 9 | >100 | >11.1 | [1] |

| 17 | 6.9 | >100 | >14.5 | [3] |

| 18 | 5.5 | >100 | >18.2 | [3] |

Anticancer Activity

The antiproliferative potential of this compound derivatives has been another major focus of research. These compounds have been investigated as inhibitors of various protein kinases, which are key players in cancer cell signaling pathways.[5][6][7]

A series of benzotriazole derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines, including carcinoma VX2, lung cancer A549, and stomach cancer cell lines MKN45 and MGC.[6][7] The results indicated that many of these compounds exhibited good antiproliferative activity. For instance, some derivatives showed potent inhibition of VX2 and MGC cell lines with IC50 values in the low micromolar range.[6][7] The mechanism of action for some of these anticancer agents is thought to involve the inhibition of tubulin polymerization and the induction of apoptosis.[5]

Table 2: Anticancer Activity of Selected Benzotriazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2.1 | VX2 | 3.80 ± 0.75 | [6][7] |

| 2.2 | MGC | 3.72 ± 0.11 | [6][7] |

| 2.5 | A549 | 5.47 ± 1.11 | [6][7] |

| 2.5 | MKN45 | 3.04 ± 0.02 | [6][7] |

Antimicrobial Activity

Benzotriazole derivatives, including those with a propargyl moiety, have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[5][8][9][10] Their efficacy against various pathogenic microorganisms, including resistant strains, makes them attractive candidates for the development of new anti-infective agents.[11]

Studies have explored the structure-activity relationship (SAR) of these derivatives, revealing that modifications to the benzotriazole core can significantly influence their antimicrobial potency.[8][9] The mechanism of action is often linked to the inhibition of essential microbial enzymes.[11] For instance, some benzotriazoles have been found to inhibit CYP51, an enzyme crucial for sterol biosynthesis in fungi, thereby disrupting the integrity of the fungal cell membrane.[11]

Table 3: Antimicrobial Activity of Selected Benzotriazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative Ib | S. Aureus | 62.5 | [10] |

| Derivative IIb | S. Aureus | 62.5 | [10] |

| Derivative IIIb | S. Aureus | 125 | [10] |

| Derivative IVb | S. Aureus | 250 | [10] |

| Derivative Vb | S. Aureus | 250 | [10] |

| Derivative Ib | C. albicans | 125 | [10] |

| Derivative IIb | C. albicans | 250 | [10] |

| Derivative IIIb | C. albicans | 250 | [10] |

| Derivative IVb | C. albicans | 500 | [10] |

| Derivative Vb | C. albicans | 500 | [10] |

Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their pharmacological activity.[4][12] This inhibitory action is the basis for their potential therapeutic applications in various diseases.

For example, certain derivatives have been identified as potent inhibitors of NIMA-related kinases (NEKs), which are involved in cell cycle regulation and are considered promising targets for cancer therapy.[4] Molecular docking and dynamics simulations have been used to study the binding interactions of these compounds with target enzymes like NEK2, NEK7, and NEK9.[4] Additionally, some benzotriazole derivatives have shown inhibitory activity against enzymes like α-glucosidase, urease, and cholinesterases, suggesting their potential in managing diabetes and neurodegenerative diseases.[12]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the N-alkylation of benzotriazole with propargyl bromide.[4] The following is a generalized protocol:

-

Reaction Setup: A mixture of benzotriazole, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Alkylating Agent: Propargyl bromide is added dropwise to the stirred mixture at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for a specified period (typically several hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

The antiviral activity of the synthesized compounds is often evaluated using a cytopathic effect (CPE) inhibition assay.

-

Cell Seeding: Host cells (e.g., Vero cells) are seeded in 96-well microtiter plates and incubated until a confluent monolayer is formed.

-

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in cell culture medium.

-

Infection and Treatment: The cell monolayers are infected with a specific virus (e.g., CVB5) at a predetermined multiplicity of infection (MOI). After a brief adsorption period, the virus-containing medium is removed, and the cells are overlaid with fresh medium containing the serially diluted compounds.

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere until the CPE in the untreated virus-infected control wells is maximal (typically 3-5 days).

-

CPE Evaluation: The extent of CPE is observed under an inverted microscope. The EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%, is determined.

-

Cytotoxicity Assay: A parallel assay is performed on uninfected cells to determine the cytotoxic concentration (CC50) of the compounds, often using an MTT or similar cell viability assay.

Caption: Workflow for in vitro antiviral activity screening.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological activities of this compound derivatives stem from their interaction with various biological targets and signaling pathways. For instance, in cancer, these compounds can interfere with cell cycle progression by inhibiting key kinases.

Caption: Potential mechanism of anticancer activity through NEK kinase inhibition.

References

- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 4. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 9. jrasb.com [jrasb.com]

- 10. rjptonline.org [rjptonline.org]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Corrosion Inhibition Properties of 1-Propargyl-1H-benzotriazole

Abstract

This technical guide provides a comprehensive investigation into the anticipated corrosion inhibition properties of 1-Propargyl-1H-benzotriazole. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from the extensive research on its parent molecule, benzotriazole (BTA), and its derivatives. This guide offers detailed hypothetical experimental protocols for the synthesis and evaluation of this compound as a corrosion inhibitor. Furthermore, it presents a proposed mechanism of action, supported by data from analogous compounds, and visualizes key processes using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are exploring novel corrosion inhibitors.

Introduction

Corrosion is a pervasive electrochemical process that leads to the degradation of metallic materials, resulting in significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Benzotriazole (BTA) is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys, but also for other metals like steel and aluminum.[1][2] Its efficacy stems from the ability of its triazole ring to form a stable, polymeric complex with metal ions on the surface.[1][2] The introduction of various functional groups to the BTA molecule can further enhance its inhibitive properties by modifying its solubility, electron density, and mode of interaction with the metal surface.

This guide focuses on a specific derivative, this compound. The propargyl group, with its terminal alkyne, is of particular interest due to the high electron density of the triple bond, which can offer additional sites for adsorption onto the metal surface through π-electron interactions. This could potentially lead to a more robust and stable protective film compared to the parent BTA molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of benzotriazole with propargyl bromide. This reaction typically proceeds in the presence of a base to deprotonate the N-H of the triazole ring, facilitating nucleophilic attack on the alkyl halide.

Experimental Protocol: N-Alkylation of Benzotriazole

-

Materials and Reagents:

-

Benzotriazole (BTA)

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-dimethylformamide (DMF) as solvent

-

Ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve benzotriazole (1.0 equivalent) in the chosen solvent (e.g., acetone).

-

Add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add propargyl bromide (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

-

Characterization:

-

The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.

-

References

Methodological & Application

Application Notes and Protocols for 1-Propargyl-1H-benzotriazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a class of reactions celebrated for their high efficiency, reliability, and biocompatibility.[1] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2] This transformation is exceptionally versatile, proceeding under mild, often aqueous conditions, and tolerating a wide array of functional groups.[3]

1-Propargyl-1H-benzotriazole is a versatile building block that serves as the terminal alkyne component in CuAAC reactions. The benzotriazole moiety offers a rigid, aromatic scaffold that can be further functionalized, making it a valuable tool in medicinal chemistry and materials science. Its incorporation into molecules via the CuAAC reaction allows for the rapid assembly of complex architectures, facilitating the synthesis of compound libraries for high-throughput screening, the development of novel therapeutic agents, and the creation of advanced materials.

Applications

The use of this compound in CuAAC reactions enables a multitude of applications across various scientific disciplines:

-

Drug Discovery: The triazole linkage is a common bioisostere for amide bonds, and its formation via CuAAC is a key strategy in medicinal chemistry. By clicking this compound onto azide-modified scaffolds, researchers can rapidly synthesize libraries of potential drug candidates for structure-activity relationship (SAR) studies.[3]

-

Bioconjugation: The benzotriazole derivative can be conjugated to biomolecules such as peptides, proteins, or nucleic acids that have been functionalized with an azide group. This allows for the site-specific labeling of biological targets for imaging or diagnostic purposes.

-

Polymer and Materials Science: This building block can be used to synthesize or modify polymers. The robust nature of the triazole linkage imparts desirable thermal and chemical stability to the resulting materials.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 1H-Benzotriazole with propargyl bromide to yield the target alkyne, this compound. The method is based on established procedures for the regioselective N-alkylation of benzotriazole.[4][5]

Materials

-

1H-Benzotriazole

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine 1H-Benzotriazole (e.g., 5.0 g, 42.0 mmol), anhydrous potassium carbonate (8.7 g, 63.0 mmol, 1.5 equiv.), and 50 mL of acetone.

-

Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (e.g., 5.2 mL of 80% solution in toluene, 46.2 mmol, 1.1 equiv.) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C for acetone). Let the reaction proceed for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting benzotriazole spot has been consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to isolate the pure this compound.

Protocol 2: General CuAAC Reaction with this compound

This protocol provides a general method for the copper-catalyzed cycloaddition of this compound with an organic azide (e.g., Benzyl Azide) for small-scale synthesis.[6]

Materials

-

This compound (Alkyne)

-

Benzyl Azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: A mixture such as 1:1 water/tert-butanol or 1:1 water/THF is common.

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

-

EDTA solution for work-up (optional)

Experimental Procedure

-

Preparation of Stock Solutions (Recommended):

-

Alkyne: Prepare a 10 mM stock solution of this compound in the chosen organic solvent (e.g., THF or tert-butanol).

-

Azide: Prepare a 10 mM stock solution of Benzyl Azide in the same organic solvent.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use.

-

-

Reaction Setup:

-

In a reaction vial, add the alkyne, this compound (1.0 equivalent).

-

Add the azide, Benzyl Azide (1.0-1.1 equivalents).

-

Add the reaction solvent (e.g., a 1:1 mixture of water and THF) to achieve a final alkyne concentration of approximately 1-10 mM.

-

Add the copper(II) sulfate solution (0.01-0.05 equivalents, 1-5 mol%).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents, 10-20 mol%).

-

-

Reaction Conditions:

-

Stir the reaction mixture vigorously at room temperature.

-

The reaction is typically complete within 1 to 4 hours. Monitor progress by TLC or LC-MS.[6]

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with an aqueous solution of EDTA to remove copper ions, followed by a wash with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.

-

Quantitative Data

The following table summarizes representative data for a CuAAC reaction between an alkyne like this compound and an azide under typical laboratory conditions. Actual results may vary depending on the specific substrates, solvent, and temperature.

| Parameter | Value/Condition | Reference/Note |

| Alkyne | This compound (1.0 equiv) | - |

| Azide | Benzyl Azide (1.1 equiv) | Model azide |

| Catalyst | CuSO₄·5H₂O (1-5 mol%) | [6] |

| Reducing Agent | Sodium Ascorbate (10-20 mol%) | [6] |

| Solvent | H₂O / t-BuOH (1:1) | Common solvent system |

| Temperature | Room Temperature (~25 °C) | [7] |

| Reaction Time | 1 - 4 hours | [6] |

| Typical Yield | 70 - 95% | Based on similar reactions[7][8] |

Reaction Mechanism

The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates. The copper(I) species, generated in situ from copper(II) by sodium ascorbate, is crucial for the reaction's speed and regioselectivity.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioclone.net [bioclone.net]

- 4. gsconlinepress.com [gsconlinepress.com]